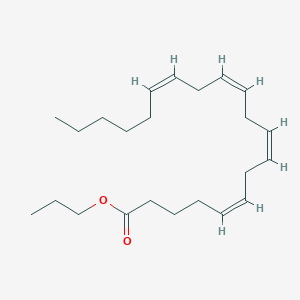
Arachidonic acid propyl ester
Übersicht
Beschreibung
Arachidonic acid is a polyunsaturated omega-6 fatty acid that plays a crucial role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential for various physiological processes . The esterification of arachidonic acid with propanol results in arachidonic acid propyl ester, which has unique properties and applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arachidonic acid propyl ester can be synthesized through the esterification of arachidonic acid with propanol. This reaction typically involves heating arachidonic acid and propanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods: Industrial production of esters, including this compound, often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also employ continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: Arachidonic acid propyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of esters.
Major Products Formed:
Hydrolysis: Arachidonic acid and propanol.
Oxidation: Various oxidized derivatives of arachidonic acid.
Reduction: Arachidonic alcohol and propanoic acid.
Wissenschaftliche Forschungsanwendungen
Arachidonic acid propyl ester has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of arachidonic acid propyl ester involves its hydrolysis to release arachidonic acid, which then participates in various biochemical pathways. Arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins, thromboxanes, and leukotrienes . These metabolites play crucial roles in inflammation, pain signaling, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Arachidonic Acid Methyl Ester: Another ester derivative of arachidonic acid, differing only in the alcohol component.
Eicosapentaenoic Acid (EPA): A polyunsaturated omega-3 fatty acid with similar physiological roles but different metabolic pathways.
Docosahexaenoic Acid (DHA): Another omega-3 fatty acid with distinct functions in the nervous system.
Uniqueness: Arachidonic acid propyl ester is unique due to its specific esterification with propanol, which may influence its solubility, reactivity, and biological activity compared to other esters and fatty acids .
Eigenschaften
IUPAC Name |
propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3/b9-8-,12-11-,15-14-,18-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYDLXGAUHZBJE-GKFVBPDJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)




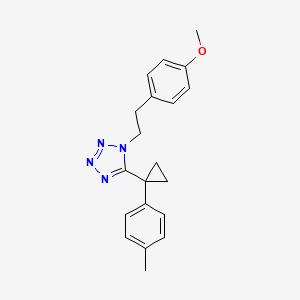
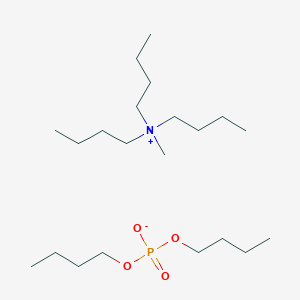


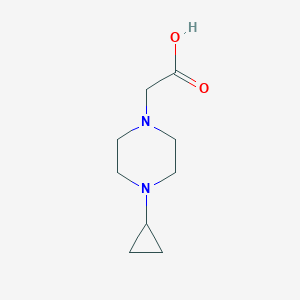
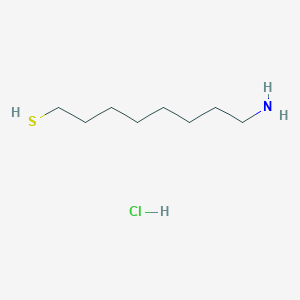
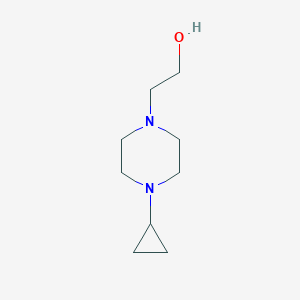
![{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid](/img/structure/B3183391.png)

